molecular formula C13H11F3N2O2 B14792613 Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14792613
M. Wt: 284.23 g/mol
InChI Key: MPCPQSAZYJHFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with trifluoromethylated intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as enhanced fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(pyridin-4-yl)-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate: shares similarities with other pyridine and pyrrole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

ethyl 4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-10(13(14,15)16)9(7-18-11)8-3-5-17-6-4-8/h3-7,18H,2H2,1H3

InChI Key

MPCPQSAZYJHFHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C2=CC=NC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.